molecular formula C20H25N3O3S B2436193 2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690245-06-8

2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2436193
CAS No.: 690245-06-8
M. Wt: 387.5
InChI Key: LQTWFXOJGONZNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

compounds with piperazine moieties often interact with biological targets such as receptors and enzymes, modulating their activity . The specific molecular targets and pathways involved would depend on the exact biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used in the treatment of chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: An antipsychotic.

    Indinavir: An antiretroviral.

    Sitagliptin: An antidiabetic.

    Vestipitant: An antiemetic.

Uniqueness

What sets 2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

2,5-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-4-5-16(2)19(14-15)27(25,26)21-18-8-6-17(7-9-18)20(24)23-12-10-22(3)11-13-23/h4-9,14,21H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTWFXOJGONZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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